molecular formula C10H19N B093465 2-Azaspiro[4.6]undecane CAS No. 184-14-5

2-Azaspiro[4.6]undecane

Cat. No.: B093465
CAS No.: 184-14-5
M. Wt: 153.26 g/mol
InChI Key: UYUUEEXDJGLCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[4.6]undecane: is an organic compound with the molecular formula C10H19N It is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.6]undecane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.6]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.

    Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions, where other functional groups replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2-Azaspiro[4.6]undecane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.6]undecane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 1-Azaspiro[4.5]decan-2-one
  • 1-Thia-4-azaspiro[4.5]decan-3-one
  • 1,3-Diazaspiro[4.6]undecane-2,4-dione
  • 1,4-Dioxa-7-azaspiro[4.4]nonane

Uniqueness: 2-Azaspiro[4.6]undecane is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-azaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUUEEXDJGLCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632514
Record name 2-Azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184-14-5
Record name 2-Azaspiro[4.6]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.6]undecane
Reactant of Route 2
2-Azaspiro[4.6]undecane
Reactant of Route 3
2-Azaspiro[4.6]undecane
Reactant of Route 4
2-Azaspiro[4.6]undecane
Reactant of Route 5
2-Azaspiro[4.6]undecane
Reactant of Route 6
2-Azaspiro[4.6]undecane
Customer
Q & A

Q1: What are the known biological activities of compounds containing the 2-Azaspiro[4.6]undecane scaffold?

A1: While this compound itself hasn't been extensively studied, compounds containing this structural motif, like psammaplysins, demonstrate a diverse range of biological activities. These include growth inhibitory effects against various cancer cell lines, antimalarial activity, antifouling properties, protein tyrosine phosphatase inhibition, antiviral activity, immunosuppressive effects, and antioxidant capabilities. [] Further research is needed to determine the specific contribution of the this compound scaffold to these activities.

Q2: How does the structure of this compound relate to its potential use as an analgesic?

A2: The patent describing this compound-3-thione as a potential analgesic highlights its structural similarity to other known analgesics. [] While the exact mechanism of action is not elaborated upon in the provided abstract, it is likely that the compound interacts with specific receptors or enzymes involved in pain pathways. Further research, including structure-activity relationship (SAR) studies, is necessary to fully elucidate the interaction of this compound with its biological targets and understand its analgesic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.